molecular formula C10H9Cl3O B8548284 2-(3,5-Dichloro-phenyl)-2-methyl-propionyl chloride

2-(3,5-Dichloro-phenyl)-2-methyl-propionyl chloride

Cat. No. B8548284
M. Wt: 251.5 g/mol
InChI Key: LQVDXFARSAZLMP-UHFFFAOYSA-N
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Patent
US07939533B2

Procedure details

To a solution of 8.3 g (35.6 mmol) 2-(3,5-dichloro-phenyl)-2-methyl-propionic acid in 80 ml CH2Cl2 and 4 drops DMF 6.1 ml (71.2 mmol) oxalyl chloride was added at 0° C. and the resulting mixture stirred for 12 h After evaporation of the solvent 8.3 g (93%) 2-(3,5-dichloro-phenyl)-2-methyl-propionyl chloride was obtained as a light yellow oil, which was used without further purification.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
71.2 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:14])([CH3:13])[C:10](O)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(Cl)[Cl:16]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:14])([CH3:13])[C:10]([Cl:16])=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
71.2 mmol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent 8.3 g (93%) 2-(3,5-dichloro-phenyl)-2-methyl-propionyl chloride
CUSTOM
Type
CUSTOM
Details
was obtained as a light yellow oil, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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